

Biodiversity Assessment of Chinnar's Dry Deciduous Forests

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Abstract

Located in the rain shadow region of the Western Ghats in Kerala, India, the **Chinnar** Wildlife Sanctuary presents a unique ecosystem characterized by its predominant dry deciduous forests.[1][2] This environment, receiving significantly less rainfall than other sanctuaries in the state, fosters a distinct and diverse array of flora and fauna.[1] The sanctuary's vegetation includes dry deciduous forests, thorny scrub jungles, grasslands, and riparian zones, creating a mosaic of habitats that support a remarkable number of species, some of which are rare and endemic.[3][4] This guide provides a comprehensive overview of the biodiversity within **Chinnar's** dry deciduous forests, details the standard experimental protocols for its assessment, and presents a logical framework for conducting such studies. The quantitative data on species diversity are summarized, and methodologies for vegetation and faunal analysis are described to serve as a practical reference for researchers.

Introduction to Chinnar's Dry Deciduous Forests

The **Chinnar** Wildlife Sanctuary, covering an area of approximately 90 square kilometers, is a protected area in the Idukki district of Kerala.[2][3] It is situated in the rain shadow region of the Western Ghats, a UNESCO World Heritage Site, which results in a unique, thorny scrub forest ecosystem unlike other parts of Kerala.[5][6] The sanctuary's topography is varied, with altitudes ranging from 500 to over 2,300 meters, supporting a wide array of habitat types.[7]

The predominant vegetation is dry deciduous forest and scrub forest, which constitutes about half of the total area.[8] These forests are characterized by species such as *Anogeissus*

latifolia, Chloroxylon swietenia, Hardwickia binata, Boswellia serrata, and the economically significant Sandalwood (Santalum album).[2][8] The unique climate and vegetation support a rich faunal diversity, making it a crucial area for conservation and research. The sanctuary is notably home to the endangered Grizzled Giant Squirrel and is the only rehabilitation center for the Indian Star Tortoise in India.[3][9]

Quantitative Biodiversity Data

The **Chinnar** Wildlife Sanctuary harbors a significant number of species across various taxonomic groups. The following tables summarize the documented species richness within the sanctuary, which encompasses the dry deciduous forests.

Table 1: Floral Diversity of **Chinnar** Wildlife Sanctuary

Taxonomic Group	Number of Species	Reference
Flowering Plants	963 - 1,000+	[3][7][8][10]
Endemic Species	114	[7]

| Medicinal Plants | >200 |[11] |

Table 2: Faunal Diversity of **Chinnar** Wildlife Sanctuary

Taxonomic Group	Number of Species	Reference
Mammals	28 - 34	[4][6][10]
Birds	225 - 245	[3][4][7][10]
Reptiles	36 - 52	[5][6][10]
Amphibians	15 - 22	[4][10]
Fish	14 - 42	[4][10]
Butterflies	156 - 240+	[5][9][10]

| Spiders | 101 |[5] |

Experimental Protocols for Biodiversity Assessment

A thorough biodiversity assessment requires systematic sampling and analysis. The following protocols are standard methodologies for studying the flora and fauna of a dry deciduous forest ecosystem like **Chinnar**.

Vegetation Analysis

The primary objectives of vegetation analysis are to determine species composition, richness, diversity, and the overall structure of the forest.

3.1.1 Quadrat Method The quadrat method is widely used for quantitative sampling of plant communities.[\[12\]](#)

- Objective: To determine species frequency, density, and abundance.
- Procedure:
 - Site Selection: Establish multiple transects across the dry deciduous forest study area. Along these transects, randomly or systematically select locations for laying quadrats.[\[12\]](#)
 - Quadrat Size: The size is determined by the vegetation type. For trees, a 10m x 10m quadrat is common. For shrubs, 5m x 5m may be used, and for herbaceous cover, a 1m x 1m quadrat is standard.[\[13\]](#)
 - Data Collection: Within each quadrat, identify every plant species. Count the number of individuals of each species. For trees, measure the Diameter at Breast Height (DBH).
 - Analysis: Calculate the following for each species:
 - Density: $\text{Total number of individuals} / \text{Total area sampled}$.
 - Frequency (%): $(\text{Number of quadrats in which the species occurred} / \text{Total number of quadrats studied}) \times 100$.
 - Abundance: $\text{Total number of individuals} / \text{Number of quadrats of occurrence}$.

3.1.2 Transect Method Line and belt transects are effective for studying how vegetation changes across an environmental gradient.[\[14\]](#)[\[15\]](#)

- Objective: To analyze changes in species composition and structure along a gradient (e.g., altitude, moisture).
- Procedure:
 - Layout: Establish a transect line of a predetermined length (e.g., 100m or 500m) across the study area.
 - Line Intercept: Record every plant species that touches or intercepts the line. The length of the intercept for each plant crown can be measured to calculate cover.[\[15\]](#)
 - Belt Transect: Sample quadrats at regular intervals along the transect line, creating a continuous belt.[\[15\]](#)
 - Data Collection: Within the defined belt or along the line, record species identity, number of individuals, and other relevant metrics.

Faunal Analysis

Assessing cryptic and mobile animal populations requires a combination of direct and indirect methods.

3.2.1 Line Transect Method This is a widely used distance sampling method for estimating the abundance of wild animal populations, particularly ungulates and large mammals.[\[16\]](#)

- Objective: To estimate the population density of diurnal mammals and large birds.
- Procedure:
 - Transect Design: Randomly or systematically place transect lines across the study area.
 - Survey: An observer walks along each transect at a constant pace, recording all sighted animals.

- Data Collection: For each animal or group detected, record the species, number of individuals, and the perpendicular distance from the transect line to the animal.[16]
- Analysis: The collected distance data is used to model a detection function, which estimates the probability of seeing an animal at a given distance. This function allows for the estimation of animal density in the surveyed area.

3.2.2 Camera Trapping Camera traps are invaluable for studying elusive, nocturnal, and rare species.

- Objective: To determine species presence, relative abundance, and activity patterns.
- Procedure:
 - Grid Layout: Divide the study area into a grid (e.g., 2 sq. km grids for tigers).[16]
 - Deployment: Place heat- and motion-activated camera traps at strategic locations within each grid cell, such as animal trails, waterholes, or areas with signs of animal activity.
 - Operation: Leave cameras in the field for a predetermined period (e.g., 25-30 days).
 - Data Analysis: Identify the species captured in the images. Individual animals with unique markings (e.g., tigers, leopards) can be identified. This data can be used in mark-recapture models to estimate population density.

3.2.3 Indirect Methods (Pugmark and Pellet Counts) These methods rely on animal signs to estimate population trends.

- Objective: To estimate the relative abundance of carnivores and herbivores.
- Procedure:
 - Pugmark Analysis: Used for large carnivores like tigers and leopards.[17] Fresh pugmarks found along transects are traced or photographed. Measurements are used to identify species and individuals.
 - Pellet Count: Used to estimate ungulate density.[17] Sample plots are established along transects, and all pellet groups are counted and cleared. The plots are revisited after a

specific time to count newly deposited pellet groups.

- Analysis: The number of pellet groups, combined with known defecation rates, can be used to estimate the density of the herbivore population.

Diversity Indices Calculation

To quantify biodiversity, indices that account for both species richness and evenness are calculated from the collected sample data.

3.3.1 Shannon-Wiener Diversity Index (H) This index is a measure of the uncertainty in predicting the species identity of an individual chosen at random from the community.^{[18][19]} Higher values indicate greater diversity.

- Formula: $H = -\sum p_i \cdot \ln(p_i)$ ^[18]
 - Where:
 - p_i is the proportion of individuals belonging to the i th species in the dataset.
 - \ln is the natural logarithm.

3.3.2 Simpson's Diversity Index (D) This index measures the probability that two individuals randomly selected from a sample will belong to the same species.^{[20][21]} The value of D ranges from 0 to 1, where 0 represents infinite diversity and 1 represents no diversity.^[19] It is often presented as $1-D$ (Gini-Simpson Index) so that a higher value indicates higher diversity.^{[20][22]}

- Formula: $D = \sum n_i(n_i-1) / N(N-1)$ ^[20]
 - Where:
 - n_i is the number of individuals in the i th species.
 - N is the total number of individuals of all species.

Visualized Workflows and Relationships

Biodiversity Assessment Workflow

The following diagram illustrates a typical workflow for conducting a comprehensive biodiversity assessment in the field.

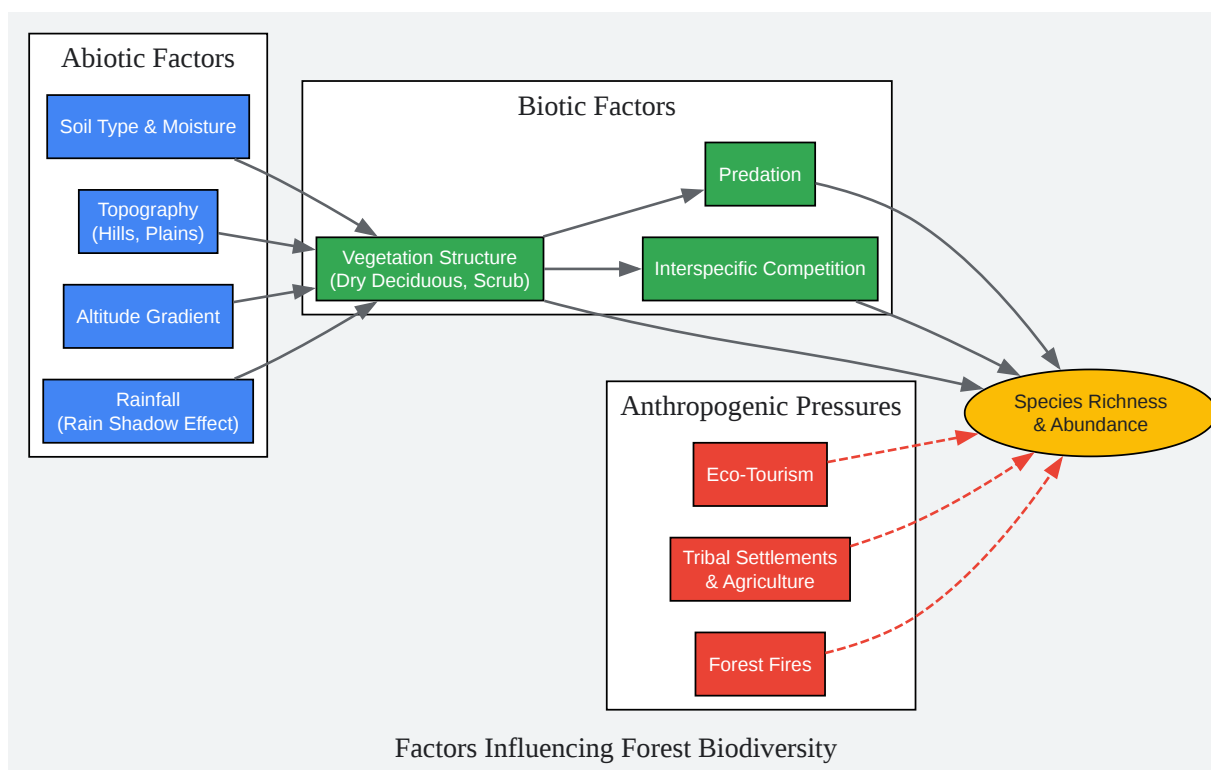


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Caption: A generalized workflow for biodiversity assessment projects.

Ecological Factors Influencing Biodiversity

This diagram illustrates the logical relationships between key environmental and anthropogenic factors that influence the biodiversity of a dry deciduous forest ecosystem like **Chinnar**.



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Caption: Interplay of factors affecting biodiversity in **Chinnar**.

Conclusion and Future Directions

The dry deciduous forests of the **Chinnar** Wildlife Sanctuary represent a unique and valuable ecosystem with high biodiversity. The data and protocols outlined in this guide provide a

foundational framework for researchers to conduct detailed assessments. Standardized methodologies are crucial for generating comparable and robust data that can inform conservation strategies and support bioprospecting and drug development efforts by identifying novel biological resources.

Future research should focus on long-term monitoring to understand the impacts of climate change and anthropogenic pressures on this sensitive ecosystem. Genetic diversity studies and phytochemical screening of endemic flora could also yield significant discoveries for both conservation science and pharmaceutical applications.

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